N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic small molecule featuring a piperidine-4-carboxamide core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety and a cyclohexenylethyl substituent. The compound’s structure integrates three pharmacologically relevant components:
- Piperidine-4-carboxamide: A scaffold common in bioactive molecules, particularly in central nervous system (CNS) and receptor-targeting drugs.
- [1,2,4]Triazolo[4,3-b]pyridazine: A nitrogen-rich bicyclic system known for modulating kinase activity and receptor binding .
- Cyclohexenylethyl group: A lipophilic substituent that may enhance membrane permeability and influence pharmacokinetic properties.
Properties
Molecular Formula |
C22H32N6O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H32N6O/c1-16(2)21-25-24-19-8-9-20(26-28(19)21)27-14-11-18(12-15-27)22(29)23-13-10-17-6-4-3-5-7-17/h6,8-9,16,18H,3-5,7,10-15H2,1-2H3,(H,23,29) |
InChI Key |
ZRLRFBSCMQCXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific details, industrial production likely employs efficient methods to achieve high yields. Researchers might use a combination of organic synthesis techniques, protecting groups, and purification methods.
Chemical Reactions Analysis
Reactivity: This compound could undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Depending on the desired transformation, reagents like oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents) may be employed.
Major Products: These reactions could yield derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore its potential as a drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets (e.g., receptors, enzymes) could reveal therapeutic applications.
Materials Science: Its structural features might inspire novel materials or catalysts.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or receptors.
Pathways: It could modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
This analog (ChemSpider ID: 1081130-78-0) replaces the cyclohexenylethyl group with a 4-fluorophenethyl moiety . Key differences include:
- Electron-withdrawing fluorine : Enhances metabolic stability and may alter receptor binding affinity.
- Aromatic vs.
Table 1: Structural and Physicochemical Comparison
MK-0974 (CGRP Receptor Antagonist)
MK-0974 (structure: N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide) shares a piperidine-carboxamide core but incorporates an imidazopyridine group instead of triazolopyridazine . Notable contrasts:
- Triazolopyridazine vs. imidazopyridine : The former may exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.
- Pharmacokinetics : MK-0974’s trifluoroethyl group improves oral bioavailability, a feature absent in the target compound .
Methodological Considerations for Compound Similarity
Molecular Fingerprint Analysis
Structural similarity is often quantified using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients . For the target compound:
- Key pharmacophores : The triazolopyridazine-piperidine-carboxamide framework is a critical similarity anchor.
- Activity cliffs: Minor substituent changes (e.g., cyclohexenyl to fluorophenyl) could drastically alter bioactivity despite high structural similarity .
Spectral Data Comparison
As seen in analogs like veronicoside and catalposide, NMR and mass spectrometry data can differentiate substituent effects . For example:
- 13C-NMR shifts : The cyclohexenyl group would produce distinct aliphatic carbon signals compared to aromatic fluorophenyl analogs .
- Electrochemical properties : Fulleropyrrolidine analogs demonstrate that even small structural variations (e.g., N-methyl vs. cyclohexenyl) significantly impact electron-accepting capacity .
Research Implications and Gaps
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide, also known by its CAS number 1144437-86-4, is a compound of significant interest in medicinal chemistry. Its unique structure incorporates a cyclohexene moiety and a triazole ring fused to a pyridazine, suggesting potential biological activities that could be harnessed for therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H32N6O |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1144437-86-4 |
The compound has been studied for its role as an inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), which is crucial in various signaling pathways related to cardiac function and neuronal signaling. This suggests that it may have therapeutic implications in treating cardiovascular diseases and neurological disorders.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of similar compounds. For instance, derivatives of triazole and pyridazine have exhibited significant cytotoxic effects against various cancer cell lines. In particular, studies have reported:
- IC50 Values : Compounds related to this structure showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent activity .
The cytotoxicity profile against human embryonic kidney cells (HEK-293) demonstrated that these compounds were largely non-toxic, reinforcing their potential for further development in cancer therapy .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Compounds with similar frameworks have been evaluated for their efficacy against bacterial strains and shown promising results. The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Case Studies
Several case studies have explored the biological activities of compounds structurally related to this compound:
- Study on Antitubercular Activity : A series of substituted benzamides were synthesized and tested for their activity against Mycobacterium tuberculosis. Some compounds displayed significant inhibitory concentrations (IC50) in the low micromolar range .
- Kinase Inhibition Studies : Research has indicated that derivatives can act as inhibitors for several kinases involved in cell signaling pathways. This opens avenues for developing targeted therapies for diseases influenced by these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
